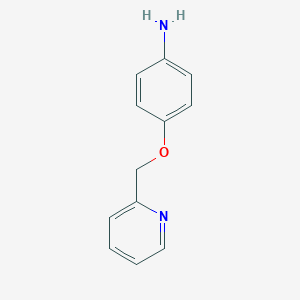
4-(Pyridin-2-ylmethoxy)aniline
Vue d'ensemble
Description
what is '4-(Pyridin-2-ylmethoxy)aniline'? 4-(Pyridin-2-ylmethoxy)aniline is an organic compound composed of an aniline group connected to a pyridine ring that is substituted with a methoxy group. It is used in the synthesis of various pharmaceuticals and other organic compounds. the use of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is used in the synthesis of a variety of organic compounds. It is used as an intermediate in the synthesis of aryl-containing heterocycles and as a building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. It can also be used as a starting material for the synthesis of polymers materials. the chemistry of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that belongs to the class of compounds known as anilines. It is a colorless solid with a molecular formula of C10H10N2O. The molecule consists of a pyridine ring attached to an aniline group via a methoxy group. It is slightly soluble in water, ethanol, and methanol. The chemical properties of 4-(Pyridin-2-ylmethoxy)aniline are largely determined by its molecular structure. The pyridine ring is an aromatic heterocyclic compound that is composed of five carbon atoms and one nitrogen atom. This ring is planar in shape and is stabilized by the delocalization of electrons in the pi-bond system. The aniline group is an amine functional group that consists of a benzene ring with a nitrogen atom attached. This group is also aromatic and is stabilized by the delocalization of electrons in the pi-bond system. The reactivity of 4-(Pyridin-2-ylmethoxy)aniline is largely determined by the presence of the two aromatic rings. The pyridine ring is relatively unreactive due to the electron-withdrawing methoxy group, while the aniline group is more reactive due to the presence of the nitrogen atom. The compound can be oxidized to form the corresponding quinone, which can be further reacted to form various derivatives. It can also be alkylated to form various substituted anilines. the biochemical/physical effects of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. Its biochemical and physical effects depend on how it is used. For example, it can be used to synthesize other compounds that may have different biochemical and physical effects. In general, 4-(Pyridin-2-ylmethoxy)aniline is not known to have any direct biochemical or physical effects. the benefits of '4-(Pyridin-2-ylmethoxy)aniline' 1. It can be used as a versatile intermediate for the synthesis of a variety of organic compounds. 2. It can be used as a reagent in organic synthesis for the preparation of various useful compounds. 3. It can be used as a starting material for the synthesis of various pharmaceuticals, dyes, pigments, and other organic compounds. 4. It can be used as a catalyst in organic reactions. 5. It can be used as a precursor in the synthesis of other organic compounds. the related research of '4-(Pyridin-2-ylmethoxy)aniline' 1. Synthesis and Characterization of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 2. Synthesis, Characterization and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 4. Synthesis and Reactivity of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 5. Synthesis and Structural Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 6. Synthesis, Characterization and Electrochemical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 7. Synthesis, Characterization and Density Functional Theory Studies of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 8. Synthesis and Photophysical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 9. Synthesis and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 10. Synthesis, Characterization and Catalytic Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives.
Applications De Recherche Scientifique
EGFR/HER2 Dual Inhibition in Cancer Therapy
4-(Pyridin-2-ylmethoxy)aniline: has been utilized in the design and synthesis of novel lapatinib derivatives. These derivatives are being studied as potential EGFR/HER2 dual inhibitors, which are crucial in the treatment of various tumors . The presence of the pyridin-2-ylmethoxy moiety is significant as it mimics the structure of neratinib, an FDA-approved EGFR/HER2 dual inhibitor, enhancing the compound’s binding affinity to the target proteins.
Antitumor Activity Against BCR-ABL Kinase
Derivatives of 4-(Pyridin-2-ylmethoxy)aniline have been synthesized and evaluated for their antitumor activities, particularly against BCR-ABL kinase . This kinase is associated with chronic myeloid leukemia, and the derivatives show promise in inhibiting its activity, offering a potential pathway for developing new cancer treatments.
Development of Antimicrobial and Antiviral Agents
The pyridine nucleus, which is part of the 4-(Pyridin-2-ylmethoxy)aniline structure, is known for its antimicrobial and antiviral properties . Research is ongoing to develop new compounds that can effectively combat microbial and viral infections, especially in the wake of new global health threats like the COVID-19 pandemic.
Molecular Docking Studies for Drug Design
4-(Pyridin-2-ylmethoxy)aniline: and its derivatives are used in molecular docking studies to predict how the compound interacts with various proteins . This is a crucial step in drug design, allowing researchers to understand the binding modes and affinities of potential pharmaceuticals.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry . These compounds are essential for creating drugs with improved therapeutic properties and better solubility profiles.
Cancer Treatment Research
Continued research into cancer treatments has led to the exploration of 4-(Pyridin-2-ylmethoxy)aniline derivatives as part of a new structural framework for the development of anticancer drugs . The compound’s ability to integrate into various molecular scaffolds makes it a valuable asset in the synthesis of new therapeutic agents.
Propriétés
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)aniline | |
CAS RN |
102137-46-2 | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102137-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

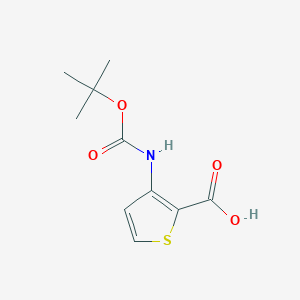
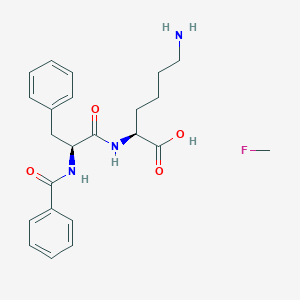

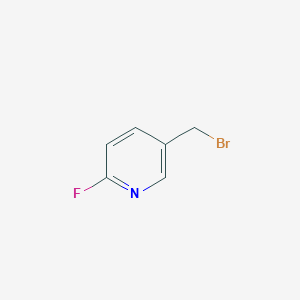

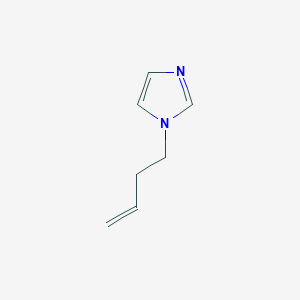
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

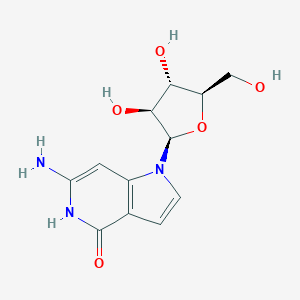
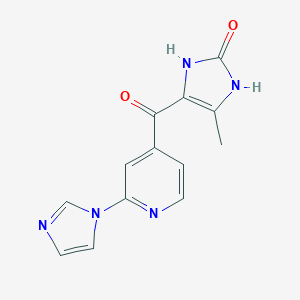
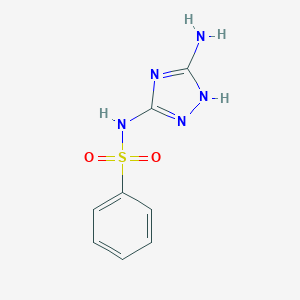
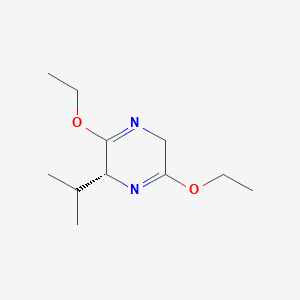
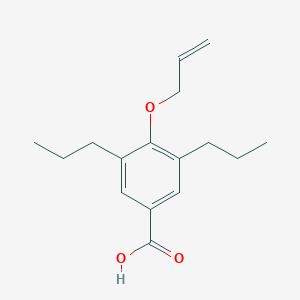
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)